![molecular formula C16H15NO3 B14113770 n-[2-(3-Methoxybenzoyl)phenyl]acetamide CAS No. 38824-10-1](/img/structure/B14113770.png)
n-[2-(3-Methoxybenzoyl)phenyl]acetamide
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Overview
Description
N-[2-(3-Methoxybenzoyl)phenyl]acetamide is an organic compound with the molecular formula C16H15NO3 It is characterized by the presence of a methoxy group attached to a benzoyl moiety, which is further connected to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methoxybenzoyl)phenyl]acetamide typically involves the acylation of 3-methoxybenzoic acid with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using recrystallization techniques to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Methoxybenzoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N-[2-(3-Methoxybenzoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3-Methoxybenzoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxy group and the benzoyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide
- N-(3-Chloro-phenyl)-2-(4-methoxy-phenyl)-acetamide
- 2-(3-Chloro-phenoxy)-N-(4-ethoxy-phenyl)-acetamide
Uniqueness
N-[2-(3-Methoxybenzoyl)phenyl]acetamide is unique due to the specific positioning of the methoxy group on the benzoyl moiety, which influences its chemical reactivity and biological activity
Biological Activity
n-[2-(3-Methoxybenzoyl)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by case studies and detailed research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with an appropriate amine or phenolic compound. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticonvulsant Activity
Research has indicated that derivatives of acetamides exhibit anticonvulsant properties. For instance, studies have shown that certain N-phenylacetamide derivatives demonstrate significant activity in animal models for epilepsy, particularly in maximal electroshock (MES) tests. The structure-activity relationship (SAR) suggests that modifications at the 3-position of the anilide moiety are crucial for enhancing anticonvulsant efficacy .
Compound | MES Activity (mg/kg) | Time of Observation |
---|---|---|
19 | 300 | 0.5 h |
24 | 100 | 4 h |
12 | 100 | 0.5 h |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound showed a significant increase in annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent .
Cell Line | IC50 (μM) | Apoptosis Induction (%) |
---|---|---|
MDA-MB-231 | 10.93 | 22 |
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on carbonic anhydrase (CA) enzymes. It showed selective inhibition against CA IX with an IC50 ranging from 10.93 to 25.06 nM, indicating its potential as a therapeutic agent targeting specific cancer types .
Mechanistic Studies
Mechanistic studies have elucidated that the presence of the methoxy group enhances the lipophilicity and bioavailability of this compound, which may contribute to its biological activities. The trifluoromethyl group is known to improve metabolic stability and enhance binding affinity to target enzymes .
Case Studies
- Anticonvulsant Screening : A study involving a series of N-phenylacetamide derivatives demonstrated that modifications significantly affected their anticonvulsant activity in MES tests. Compounds with trifluoromethyl substitutions showed enhanced efficacy compared to their non-fluorinated counterparts .
- Anticancer Efficacy : In a screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer compound due to its marked ability to induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[2-(3-Methoxybenzoyl)phenyl]acetamide?
- Methodological Answer : A multi-step approach is typically employed. Begin with a substitution reaction using 3-methoxybenzoyl chloride and 2-aminophenylacetamide under alkaline conditions to form the intermediate. Follow this with a condensation reaction using cyanoacetic acid or related derivatives in the presence of a condensing agent (e.g., DCC or EDC). Ensure controlled temperature (20–40°C) and inert atmosphere (N₂/Ar) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify methoxybenzoyl and acetamide moieties. Compare chemical shifts with analogs (e.g., δ 3.8–4.0 ppm for methoxy groups).
- Purity Assessment : High-resolution mass spectrometry (HRMS) or LC-MS to confirm molecular ion peaks.
- Functional Groups : FT-IR for carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
- Crystallinity : X-ray diffraction (single-crystal) if crystalline forms are synthesized .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
- Storage : Store in airtight containers at 2–8°C, protected from light.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer :
- Step-Specific Optimization :
- Substitution Reaction : Increase equivalents of 3-methoxybenzoyl chloride (1.2–1.5 eq) and use DMAP as a catalyst to enhance nucleophilic acyl substitution efficiency.
- Reduction/Condensation : Replace iron powder (traditional reductant) with catalytic hydrogenation (Pd/C, H₂) for cleaner reduction of nitro intermediates.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for condensation steps to improve solubility.
- Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and terminate at peak conversion .
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, concentrations, exposure times). For antioxidant activity, use DPPH/ABTS assays with trolox as a positive control.
- Metabolite Profiling : Perform LC-MS/MS to identify degradation products or active metabolites that may influence results.
- Structural Confirmation : Re-characterize batches from conflicting studies to rule out synthetic impurities (e.g., residual solvents or unreacted intermediates) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Design : Systematically modify substituents (e.g., replace methoxy with ethoxy, halogenate the phenyl ring) using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS).
- Bioactivity Testing : Use high-throughput screening (HTS) for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or MAO-B) .
Q. How can researchers identify and mitigate common synthetic impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Use HPLC-DAD/ELSD to detect byproducts (e.g., unreacted 3-methoxybenzoyl chloride or hydrolyzed acetamide).
- Process Controls : Introduce scavenger resins (e.g., polymer-bound trisamine) to trap excess reagents.
- Quality Metrics : Adhere to ICH guidelines for residual solvents (e.g., limit DMF to <880 ppm) and heavy metals (<20 ppm) .
Q. What experimental approaches evaluate the stability of this compound under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 1–4 weeks. Monitor degradation via HPLC.
- pH Stability : Dissolve in buffers (pH 1–13) and analyze hydrolytic products (e.g., free carboxylic acid or amine derivatives).
- Excipient Compatibility : Test with common formulation additives (e.g., lactose, PVP) using DSC to detect interactions .
Properties
CAS No. |
38824-10-1 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[2-(3-methoxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-9-4-3-8-14(15)16(19)12-6-5-7-13(10-12)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
ZNSNZAYVDLBNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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